![molecular formula C9H12O B8234436 3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
3-Ethylbicyclo[3.2.0]hept-3-en-6-one
Overview
Description
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is a bicyclic ketone with the molecular formula C₉H₁₂O. Its structure consists of a fused 4-membered and 5-membered ring system, with an ethyl substituent at the 3-position and a ketone group at the 6-position. This compound is a key intermediate in the synthesis of mirogabalin, a gabapentinoid drug used to treat neuropathic pain . Its enantiomerically pure form, (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one (CAS 1235479-61-4), is synthesized via enzymatic resolution or asymmetric catalysis, achieving up to 97.7% enantiomeric excess .
The compound’s spectral data includes distinctive NMR signals:
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be synthesized from 4-Ethyl-3-hydroxyhept-6-enoic acid. The preparation involves the following steps :
- Intermediate (39.0 g, 226 mmol), acetic anhydride (195 mL), and potassium acetate (51.4 g, 542 mmol) are added to a reaction flask.
- The reaction mixture is stirred at room temperature for 1 hour.
- The temperature is then raised to 130°C, and the reaction is stirred for 4 hours, monitored by gas chromatography.
- Water (200 mL) is added, and the mixture is extracted with ethyl acetate (200 mL × 3).
- The organic layer is washed with 1N sodium hydroxide (100 mL) and water (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product.
- The crude product is distilled under high vacuum to yield 16 g of this compound as a colorless to light yellow oily liquid with a yield of 51.6%.
Industrial Production Methods
An industrially feasible, robust, and economically viable process for the preparation of this compound has been developed, producing the compound with chiral purity greater than 99% .
Chemical Reactions Analysis
3-Ethylbicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- 3-Ethylbicyclo[3.2.0]hept-3-en-6-one is utilized in the synthesis of various pharmaceutical compounds, particularly as an intermediate in the production of drugs targeting neurological conditions. It has been studied for its potential effects on voltage-gated calcium channels, which are critical in the treatment of epilepsy and pain management .
-
Separation of Enantiomers
- The compound is significant in the study of optical isomerism, particularly in the separation of its enantiomers. This process is crucial for developing drugs that require specific stereochemistry for efficacy and safety. Techniques such as optical resolution and kinetic resolution have been applied to isolate optically active forms of this compound, which may exhibit different biological activities .
-
Chemical Synthesis
- It serves as a building block for synthesizing more complex organic molecules, including derivatives that can be used in various chemical reactions and applications in materials science . The compound can be synthesized from starting materials like 4-Ethyl-3-hydroxyhept-6-enoic acid through acetic anhydride reactions, showcasing its versatility in synthetic organic chemistry .
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound highlighted an efficient method involving acetic anhydride and potassium acetate. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity with high yields reported (approximately 51.6%) .
Case Study 2: Pharmacological Evaluation
Research exploring the pharmacological properties of derivatives derived from this compound indicated potential applications in treating central nervous system disorders, particularly through its interaction with calcium channel subtypes . The findings suggest that compounds synthesized from this bicyclic ketone could lead to new therapeutic options for pain relief and anxiety disorders.
Data Table: Synthesis Methods and Yields
Synthesis Method | Starting Material | Reaction Conditions | Yield (%) |
---|---|---|---|
Acetic Anhydride Reaction | 4-Ethyl-3-hydroxyhept-6-enoic acid | Room temperature followed by heating | 51.6 |
Optical Resolution | Racemic mixture of 3-Ethylbicyclo... | Stirring with optically active amine | >98% ee |
Esterification | Bicyclo[3.2.0]hept-6-en-3-ol | Reaction with benzoyl chloride | 65–85 |
Mechanism of Action
The mechanism by which 3-Ethylbicyclo[3.2.0]hept-3-en-6-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it is used as an intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which have activity as α2δ ligands. These ligands regulate calcium channel density and voltage-dependent kinetics, playing a role in treating neuropathic pain and disorders of the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclo[3.2.0]hept-3-en-6-ones
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- Structure: Methyl groups at positions 1 and 3.
- Synthesis: Prepared via cyclization of 3,6-dimethyl-3-hydroxy-6-heptenoic acid using acetic anhydride and potassium acetate .
- Applications: Serves as a precursor in prostaglandin synthesis .
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Structure: Three methyl groups at positions 4, 7, and 5.
- Synthesis: Derived from camphor-related intermediates.
- Applications: Studied by Pfizer as a derivatized cyclobutanone; its steric bulk influences solubility and metabolic stability .
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one
- Structure: Methyl groups at positions 7 and 7, with a double bond at position 2.
- Synthesis: Resolved enzymatically using Mortierella ramanniana or 3α,20β-hydroxysteroid dehydrogenase to yield (6S)-endo-alcohols in high optical purity .
- Applications: Intermediate in pheromone synthesis (e.g., eldanolide) .
Functionalized Derivatives and Pharmaceutical Analogs
Mirogabalin (Gabapentinoid)
- Structure: Features the 3-ethylbicyclo[3.2.0]hept-3-en-6-yl moiety conjugated to an aminomethyl acetic acid group.
- Activity: Binds selectively to the α2δ1 subunit of voltage-gated calcium channels, reducing neuropathic pain .
- Comparison: The ethyl group enhances lipophilicity and target affinity compared to simpler bicyclic analogs like gabapentin .
Carbapenems (Imipenem, Meropenem)
- Structure: Bicyclo[3.2.0] core fused with a β-lactam ring and additional substituents (e.g., hydroxyethyl, carbamoyl).
- Activity: Broad-spectrum antibiotics inhibiting bacterial cell wall synthesis.
- Key Difference: The bicyclo[3.2.0] system in carbapenems is part of a larger heterocyclic scaffold, contrasting with the simpler ketone-based structure of 3-ethylbicyclo[3.2.0]hept-3-en-6-one .
Camphor-Based Bicyclic Ketones
(E)-3-Substitutedbenzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Structure: Bicyclo[2.2.1] system with a benzylidene substituent.
- Synthesis: Prepared from camphor and substituted benzaldehydes via Claisen-Schmidt condensation .
- Applications: Used in fragrance and pharmaceutical industries.
- Comparison: The [2.2.1] bicyclic system confers rigidity, affecting melting points and volatility compared to [3.2.0] analogs .
Data Tables
Table 2: NMR Data Comparison (Selected Peaks)
Biological Activity
3-Ethylbicyclo[3.2.0]hept-3-en-6-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Physical State : Colorless to light yellow oily liquid
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
In Vitro Studies
In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
A notable case study highlighted its MIC against Staphylococcus aureus, showing comparable efficacy to established antibiotics, thus suggesting its potential as an antibacterial agent .
Anticancer Properties
The anticancer activity of this compound has also been investigated, with promising results indicating its ability to inhibit cancer cell proliferation.
Cytotoxicity Studies
The compound was tested on various human cancer cell lines, revealing the following IC50 values:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
These findings suggest moderate potency in inhibiting cancer cell growth, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Mechanistic Insights
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
Mechanism | Description |
---|---|
Enzyme Inhibition | Potential inhibition of key enzymes involved in cell proliferation |
Apoptosis Induction | Induces programmed cell death in cancer cells |
Cell Cycle Arrest | Disrupts normal cell cycle progression |
These mechanisms highlight the compound's multifaceted role in combating microbial infections and cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with other halogenated compounds was conducted:
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
This compound | 32 µg/mL | 15 µM |
Methyl 4-bromo-2-fluorobenzoate | 64 µg/mL | 20 µM |
This comparison illustrates that while similar compounds exist, this compound exhibits superior antimicrobial activity against certain strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethylbicyclo[3.2.0]hept-3-en-6-one, and how are they optimized for yield?
The synthesis of this compound often involves cycloaddition or ring-expansion strategies. A notable method uses racemic starting materials subjected to asymmetric catalysis or enzymatic resolution to isolate enantiomers. For instance, a reductase (E039) and β-NAD+ in a phosphate buffer system can achieve 97.7% enantiomeric excess (ee) for the (1R,5S)-enantiomer . Process optimization includes flow chemistry to reduce costs and improve scalability, as demonstrated in the development of (-)-enantiomer intermediates for neuropathic pain drug candidates . Key parameters include temperature control (5–15°C), solvent selection (toluene/water partitioning), and catalyst recycling .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR (1H and 13C) and GC-MS analysis. For example:
- 1H NMR (CDCl₃): Peaks at δ 1.79–2.87 ppm correspond to methyl and bridgehead protons, while δ 5.33–5.42 ppm indicates the enone system .
- GC conditions : Cyclosil-B column (He carrier, 1.5 mL/min) resolves (1R,5S) and (1S,5R) enantiomers at 8.2 min and 9.5 min, respectively .
- MS : Molecular ion [M⁺] at m/z 136.19 (C₉H₁₂O) confirms the molecular formula .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
Enantioselective synthesis employs biocatalytic resolution or chiral auxiliaries . A Daicel Corp. reductase (E039) with β-NAD+ in a phosphate buffer (pH 7) achieves 97.7% ee for the (1R,5S)-enantiomer. Critical steps include:
- Substrate loading : 0.743 mol scale with 6 wt% enzyme .
- Acid-base partitioning : Post-reaction extraction with 2 M HCl removes impurities, while NaHCO₃ washes stabilize the product .
- Distillation : Low-pressure (2.8–3.0 kPa) distillation at 102–104°C minimizes racemization .
Alternative methods use D-mandelic acid for diastereomeric crystallization, achieving 99.1% diastereomeric excess (de) in tert-butyl derivatives .
Q. What computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) and software like Advanced Chemistry Development (ACD/Labs) calculate:
- Boiling point : 212.5±9.0°C (760 torr) .
- LogP : 2.1 (predicted), indicating moderate hydrophobicity .
- Solubility : 0.83 g/L in water at 25°C, validated via HPLC .
These models guide solvent selection (e.g., hexane for recrystallization) and reaction conditions (e.g., THF for Grignard additions) .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
The compound is a precursor to γ-amino tetrazole derivatives , such as neuropathic pain drug candidates. Key steps include:
- Aldol condensation : tert-Butyl(dimethoxyphosphoryl)acetate adds to the enone system under basic conditions (KOtBu) .
- Hydrogenation : Pd/C catalysis reduces the ketone to a secondary alcohol, followed by mandelate salt crystallization (99.8% ee) .
- Formulation : Solid dispersions with D-mannitol or cellulose enhance stability in tablet formulations .
Q. Key Methodological Insights
- Stereochemical Purity : Use chiral GC or HPLC with cyclodextrin-based columns for rapid ee determination .
- Scale-Up Challenges : Flow chemistry reduces reaction times and improves yield in multi-step syntheses .
- Computational Validation : Pair DFT with experimental DSC (Differential Scanning Calorimetry) to verify melting points .
Properties
IUPAC Name |
3-ethylbicyclo[3.2.0]hept-3-en-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGONAXSXKFDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.